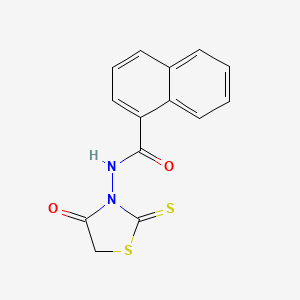

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide” is a compound that contains a 1,3-thiazolidin-4-one fragment . This fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes . Many 1,3-thiazolidin-4-one derivatives exhibit various biological activities and are the subjects of extensive pharmacological studies .

Synthesis Analysis

The synthesis of such compounds typically involves the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.Molecular Structure Analysis

The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.32 . It is a powder with a melting point of 170-174°C . The InChI code for the compound is 1S/C10H8N2O2S2/c13-8-6-16-10 (15)12 (8)11-9 (14)7-4-2-1-3-5-7/h1-5H,6H2, (H,11,14) .Scientific Research Applications

Green Synthesis Approaches

A notable application involves the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which was achieved by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method emphasizes the adherence to green chemistry principles, offering nearly quantitative yields and highlighting the compound's relevance in environmentally friendly chemical synthesis processes (Horishny & Matiychuk, 2020).

Antimicrobial and Anticancer Applications

Research into N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated antimycobacterial activity, with certain derivatives showing efficacy comparable to or higher than that of standard treatments like rifampicin. This study underscores the potential of naphthalene-carboxamide derivatives in treating mycobacterial infections, pointing to a promising avenue for developing new antimicrobial agents (Goněc et al., 2016).

Chemical Synthesis and Reactivity

The synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have been explored, showcasing the versatility of these chemical structures in undergoing various electrophilic substitution reactions. This research provides insight into the chemical behavior of naphthalene-carboxamide derivatives, contributing to the broader understanding of their potential applications in organic synthesis and material science (Aleksandrov & El’chaninov, 2017).

Novel Compounds and Anticancer Evaluation

The exploration of naphthalene-sulfonamides for PET imaging highlights the diagnostic potential of naphthalene derivatives in medical applications, particularly in imaging human CCR8. Such research underscores the versatility of naphthalene-carboxamide derivatives in developing novel diagnostic tools, contributing to the advancement of medical imaging technologies (Wang et al., 2008).

Mechanism of Action

Target of Action

It’s structurally related compounds, derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), have been found to exhibit various biological activities . For instance, Epalrestat, a derivative of rhodanine acetic acid, is an aldose reductase inhibitor used to treat diabetic neuropathy .

Mode of Action

For example, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was identified as a highly efficacious inhibitor, over five times more potent than Epalrestat, with mixed-type inhibition .

Biochemical Pathways

Rhodanine derivatives, which are structurally related, are known to play an important role in modern organic and medicinal chemistry .

Pharmacokinetics

The compound’s crystal structure has been studied , which could provide insights into its potential bioavailability and pharmacokinetic properties.

Result of Action

Structurally related compounds have been found to exhibit various biological activities .

Action Environment

The compound was synthesized in a “green” synthesis, minimizing or avoiding the use of hazardous chemicals and solvents , which suggests a consideration of environmental factors in its synthesis.

Safety and Hazards

properties

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2/c17-12-8-20-14(19)16(12)15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDNKWNEGGASQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2947777.png)

![8-cyclohexyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947778.png)

![2-Chloro-1-(2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2947780.png)

![5-Methyl-7-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2947784.png)

![4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947791.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2947792.png)

![N-[(4-chlorophenyl)(cyano)methyl]-1-cyclopentyl-1H-pyrazole-5-carboxamide](/img/structure/B2947794.png)

![2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide](/img/structure/B2947796.png)